Cas no 2199765-17-6 (5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one)

5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with methyl groups at positions 5 and 6, as well as a 2-oxo-2-(piperidin-1-yl)ethyl moiety at position 2. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the piperidine ring enhances lipophilicity, which may improve membrane permeability in biological systems. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted analogs. The compound’s stability and synthetic accessibility further underscore its utility in exploratory studies for bioactive molecule design.
5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one structure
2199765-17-6 structure
Product Name:5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
CAS No:2199765-17-6
MF:C13H19N3O2
MW:249.308862924576
CID:5750808
PubChem ID:126857299
Update Time:2025-05-24

5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 5,6-dimethyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-
    • 5,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one
    • 2199765-17-6
    • F6546-1681
    • 5,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
    • AKOS032845056
    • 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C13H19N3O2/c1-10-8-12(17)16(14-11(10)2)9-13(18)15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
    • InChI Key: BZKZSRVHLTVFOI-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(=O)N2CCCCC2)N=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 249.147726857g/mol
  • Monoisotopic Mass: 249.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 420.1±47.0 °C(Predicted)
  • pka: -0.49±0.70(Predicted)

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Additional information on 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Introduction to 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS No. 2199765-17-6)

5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the dihydropyridazinone class, which is known for its versatility in medicinal chemistry. The presence of a piperidine moiety in its structure enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.

The chemical structure of 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one features a pyridazine core substituted with two methyl groups at the 5 and 6 positions. The 2-position of the pyridazine ring is connected to an ethyl group that is further oxidized to form a 2-keto group. This oxidation introduces a significant level of functional diversity, allowing for various chemical modifications and interactions with biological targets. The piperidine ring at the 2-position of the ethyl group adds another layer of complexity, contributing to the compound's solubility and bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one with various biological targets. These studies have highlighted its potential as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational models suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in inflammation and pain signaling.

In vitro studies have begun to explore the pharmacological effects of 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one on various cell lines. Initial results indicate that this compound exhibits moderate activity against certain cancer cell lines, particularly those overexpressing specific kinases. The piperidine moiety is believed to contribute to this activity by stabilizing the compound's binding to target proteins. Additionally, the presence of the 2-keto group may facilitate hydrogen bonding interactions, further enhancing binding affinity.

The synthesis of 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one has been optimized to ensure high yield and purity. The synthetic route involves multiple steps, including condensation reactions and cyclization processes, which are well-established in organic chemistry. The use of protected piperidine intermediates has been crucial in preventing unwanted side reactions and ensuring regioselectivity during the synthesis.

One of the key challenges in developing this compound as a therapeutic agent is its metabolic stability. Preliminary studies have shown that 5,6-dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes slow degradation under physiological conditions. However, researchers are exploring strategies to enhance its stability through structural modifications or by incorporating protecting groups that can be selectively removed under specific conditions.

The potential applications of 5,6-dimethyl-2-[2-oxyo-(piperidin-l-l)-ethyll]-Z',3'-dihydro-pyridazine-l'-one extend beyond cancer therapy. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to interact with kinase enzymes suggests that it may have applications in treating other diseases associated with abnormal kinase activity.

Future research aims to explore the mechanism of action of 5',6'-dimethyl-Z'[Z-oxyo-(pipenidin-l-l)-ethyll]Z',3'-dihydro-pyridazine-l'-one at a molecular level. Advanced spectroscopic techniques and crystallographic studies will be employed to elucidate how this compound interacts with its biological targets. Additionally, pharmacokinetic studies will be conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of 5',6'-dimethyll-Z'[Z-oxyo-(pipenidin-l-l)-ethyll]Z',3'-dihydro-pyridazine-l'-one as a lead compound for drug discovery represents a significant step forward in medicinal chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for this compound, it holds great potential for improving human health.

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